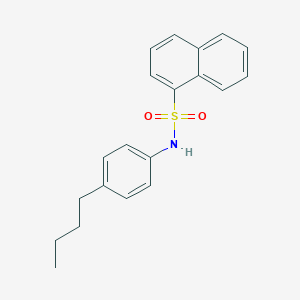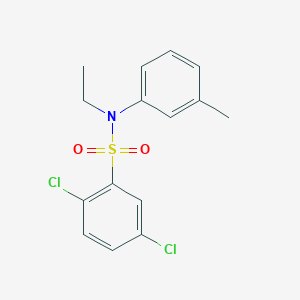![molecular formula C25H31NO5S B281231 Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281231.png)
Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBF-509 and is known for its ability to modulate the activity of a specific protein, which is involved in various physiological and pathological processes.
Scientific Research Applications
PBF-509 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to modulate the activity of a specific protein known as FKBP51, which is involved in various physiological and pathological processes such as stress response, anxiety, depression, and cancer. PBF-509 has been shown to have potential therapeutic applications in these areas.
Mechanism of Action
PBF-509 modulates the activity of FKBP51 by binding to a specific site on the protein. This binding results in the inhibition of the protein's activity, which leads to a reduction in the physiological and pathological processes that are mediated by FKBP51.
Biochemical and Physiological Effects:
PBF-509 has been shown to have various biochemical and physiological effects. It has been shown to reduce stress-induced behaviors in animal models, improve cognitive function, and reduce tumor growth in cancer models. PBF-509 has also been shown to have anti-inflammatory effects and to reduce the release of stress hormones such as cortisol.
Advantages and Limitations for Lab Experiments
One of the advantages of PBF-509 is its specificity for FKBP51, which allows for the targeted modulation of this protein's activity. However, PBF-509 has limitations in terms of its pharmacokinetics and bioavailability, which can make it difficult to use in certain experiments. Additionally, PBF-509 has not been extensively studied in humans, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on PBF-509. One area of interest is the development of more potent and selective compounds that can modulate the activity of FKBP51. Additionally, further studies are needed to elucidate the potential therapeutic applications of PBF-509 in various areas such as stress-related disorders, cancer, and inflammation. Finally, studies are needed to determine the safety and efficacy of PBF-509 in humans.
Synthesis Methods
The synthesis of PBF-509 involves a multi-step process that includes the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with tert-butyl chloroacetate, followed by the reaction of the resulting compound with sodium hydride and pentylamine. The final step involves the reaction of the resulting compound with 4-tert-butylbenzenesulfonyl chloride to yield PBF-509.
properties
Molecular Formula |
C25H31NO5S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
pentyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H31NO5S/c1-6-7-8-15-30-24(27)23-17(2)31-22-14-11-19(16-21(22)23)26-32(28,29)20-12-9-18(10-13-20)25(3,4)5/h9-14,16,26H,6-8,15H2,1-5H3 |
InChI Key |
NJFPQIBVXQLDPS-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)


![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)

![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)


![N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B281168.png)

![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281172.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide](/img/structure/B281173.png)
![N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281174.png)